(4-chloronaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone
(4-chloronaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone
JWH 398 is a synthetic cannabinoid (CB) that activates both central CB1 and peripheral CB2 receptors (Ki = 2.3 and 2.8 nM, respectively). It has been reported to be an adulterant of herbal products. JWH 398 N-(4-hydroxypentyl) metabolite is an expected phase I metabolite of JWH 398, detectable in serum and urine. While similar hydroxylated phase I metabolites of synthetic CBs retain activity, the physiological properties of this compound have yet to be determined. This product is intended for research and forensic applications.
Brand Name:
Vulcanchem
CAS No.:
1537889-06-7
VCID:
VC0050779
InChI:
InChI=1S/C24H22ClNO2/c1-16(27)7-6-14-26-15-21(19-10-4-5-11-23(19)26)24(28)20-12-13-22(25)18-9-3-2-8-17(18)20/h2-5,8-13,15-16,27H,6-7,14H2,1H3
SMILES:
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl)O
Molecular Formula:
C24H22ClNO2
Molecular Weight:
391.9 g/mol
(4-chloronaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone
CAS No.: 1537889-06-7
Cat. No.: VC0050779
Molecular Formula: C24H22ClNO2
Molecular Weight: 391.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | JWH 398 is a synthetic cannabinoid (CB) that activates both central CB1 and peripheral CB2 receptors (Ki = 2.3 and 2.8 nM, respectively). It has been reported to be an adulterant of herbal products. JWH 398 N-(4-hydroxypentyl) metabolite is an expected phase I metabolite of JWH 398, detectable in serum and urine. While similar hydroxylated phase I metabolites of synthetic CBs retain activity, the physiological properties of this compound have yet to be determined. This product is intended for research and forensic applications. |
|---|---|
| CAS No. | 1537889-06-7 |
| Molecular Formula | C24H22ClNO2 |
| Molecular Weight | 391.9 g/mol |
| IUPAC Name | (4-chloronaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone |
| Standard InChI | InChI=1S/C24H22ClNO2/c1-16(27)7-6-14-26-15-21(19-10-4-5-11-23(19)26)24(28)20-12-13-22(25)18-9-3-2-8-17(18)20/h2-5,8-13,15-16,27H,6-7,14H2,1H3 |
| Standard InChI Key | KDHNVFXZDOAZAI-UHFFFAOYSA-N |
| SMILES | CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl)O |
| Canonical SMILES | CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl)O |
| Appearance | Assay:≥98%A solution in methanol |
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